molecular formula C21H22N4O3S B12462724 methyl {[4-ethyl-5-(4-{[(2-methylphenyl)carbonyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

methyl {[4-ethyl-5-(4-{[(2-methylphenyl)carbonyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B12462724
M. Wt: 410.5 g/mol
InChI Key: STGSLHAJEZTVQE-UHFFFAOYSA-N
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Description

Methyl {[4-ethyl-5-(4-{[(2-methylphenyl)carbonyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound that features a triazole ring, a sulfanyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {[4-ethyl-5-(4-{[(2-methylphenyl)carbonyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring. The final esterification step involves the reaction of the carboxylic acid derivative with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl {[4-ethyl-5-(4-{[(2-methylphenyl)carbonyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Methyl {[4-ethyl-5-(4-{[(2-methylphenyl)carbonyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique functional groups.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl {[4-ethyl-5-(4-{[(2-methylphenyl)carbonyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl {[4-ethyl-5-(4-{[(2-methylphenyl)carbonyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate: .

    Ethyl {[4-ethyl-5-(4-{[(2-methylphenyl)carbonyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate: .

    Methyl {[4-ethyl-5-(4-{[(2-methylphenyl)carbonyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propionate: .

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring and sulfanyl group makes it particularly versatile in various chemical transformations and potential therapeutic applications .

Properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

methyl 2-[[4-ethyl-5-[4-[(2-methylbenzoyl)amino]phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C21H22N4O3S/c1-4-25-19(23-24-21(25)29-13-18(26)28-3)15-9-11-16(12-10-15)22-20(27)17-8-6-5-7-14(17)2/h5-12H,4,13H2,1-3H3,(H,22,27)

InChI Key

STGSLHAJEZTVQE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)OC)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C

Origin of Product

United States

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